molecular formula C22H34N2O10 B13859735 Oseltamivir citric acid Adduct

Oseltamivir citric acid Adduct

Cat. No.: B13859735
M. Wt: 486.5 g/mol
InChI Key: QGNLWYHWTPPAFK-UHFFFAOYSA-N
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Description

Oseltamivir citric acid Adduct is a compound formed by the combination of oseltamivir and citric acid. Oseltamivir, commonly known by its brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and B. The citric acid adduct form enhances the stability and solubility of oseltamivir, making it more effective for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oseltamivir citric acid Adduct involves the combination of oseltamivir with citric acid under controlled conditions. The process typically starts with the preparation of oseltamivir, which is synthesized from shikimic acid or quinic acid through a multi-step process. The final step involves the reaction of oseltamivir with citric acid to form the adduct .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The adduct is then purified and formulated into various pharmaceutical forms .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir citric acid Adduct undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions produce oxidized derivatives, reduction reactions yield reduced forms, and substitution reactions result in substituted derivatives .

Scientific Research Applications

Oseltamivir citric acid Adduct has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: In biological research, the compound is used to study the mechanisms of viral inhibition and resistance.

    Medicine: The compound is extensively used in the development of antiviral drugs for the treatment and prevention of influenza.

    Industry: In the pharmaceutical industry, the compound is used in the formulation of antiviral medications.

Mechanism of Action

Oseltamivir citric acid Adduct exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, the compound prevents the spread of the virus within the body. The molecular targets of oseltamivir include the neuraminidase enzymes of influenza A and B viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oseltamivir citric acid Adduct is unique due to its enhanced stability and solubility compared to other neuraminidase inhibitors. This makes it more effective in pharmaceutical formulations and provides a longer shelf life .

Properties

Molecular Formula

C22H34N2O10

Molecular Weight

486.5 g/mol

IUPAC Name

2-[2-[(6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl)amino]-2-oxoethyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(29)33-7-3)8-15(19(16)23-12(4)25)24-17(26)10-22(32,21(30)31)11-18(27)28/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,30,31)

InChI Key

QGNLWYHWTPPAFK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)O)O)C(=O)OCC

Origin of Product

United States

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